1-(3-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid 1-(3-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1179098-08-8
VCID: VC5191234
InChI: InChI=1S/C12H13FN2O4/c13-9-2-1-3-10(11(9)15(18)19)14-6-4-8(5-7-14)12(16)17/h1-3,8H,4-7H2,(H,16,17)
SMILES: C1CN(CCC1C(=O)O)C2=C(C(=CC=C2)F)[N+](=O)[O-]
Molecular Formula: C12H13FN2O4
Molecular Weight: 268.244

1-(3-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid

CAS No.: 1179098-08-8

Cat. No.: VC5191234

Molecular Formula: C12H13FN2O4

Molecular Weight: 268.244

* For research use only. Not for human or veterinary use.

1-(3-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid - 1179098-08-8

Specification

CAS No. 1179098-08-8
Molecular Formula C12H13FN2O4
Molecular Weight 268.244
IUPAC Name 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylic acid
Standard InChI InChI=1S/C12H13FN2O4/c13-9-2-1-3-10(11(9)15(18)19)14-6-4-8(5-7-14)12(16)17/h1-3,8H,4-7H2,(H,16,17)
Standard InChI Key FXUHNKIBBLFBBR-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)O)C2=C(C(=CC=C2)F)[N+](=O)[O-]

Introduction

1-(3-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid is an organic compound with a molecular formula of C12H13FN2O4 and a molecular weight of 268.24 g/mol . This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. The presence of a nitro group and a fluorine atom in the aromatic ring contributes to its reactivity and potential biological activities.

Potential Applications and Biological Activities

1-(3-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid is of interest in medicinal chemistry due to its potential biological activities. Compounds with similar structures have shown anti-inflammatory and analgesic effects, suggesting potential applications in drug development. The nitro group and fluorine atom in the aromatic ring can influence the compound's reactivity and biological activity, making it a candidate for further research in therapeutic applications.

Research Findings and Future Directions

Research on 1-(3-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid is ongoing, with a focus on understanding its mechanism of action and potential interactions with biological targets such as enzymes or receptors. The unique structural features of this compound may enhance its binding affinity compared to similar compounds, which could be beneficial for therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator